Superior Vasorelaxant Spectrum: HNS-32 vs. Nifedipine and Nitroglycerin in Rabbit Aorta
In isolated rabbit aortic rings precontracted with high KCl, noradrenaline (NA), or phorbol 12,13-dibutyrate (PDBu), HNS-32 elicited concentration-dependent, full inhibition of all three types of contraction. In contrast, nifedipine only inhibited the KCl-induced (L-type Ca²⁺ channel-dependent) contraction, while nitroglycerin fully suppressed only NA-induced contraction [1]. This demonstrates HNS-32's unique ability to inhibit both L-type Ca²⁺ channel-dependent and -independent vascular contractions, a functional property not shared by the comparators.
| Evidence Dimension | Inhibition of vascular contraction by different stimuli |
|---|---|
| Target Compound Data | Full, concentration-dependent inhibition of contractions induced by high KCl (80 mM), noradrenaline (3x10⁻⁶ M), and PDBu (10⁻⁶ M). |
| Comparator Or Baseline | Nifedipine: Full inhibition of KCl-induced contraction only. Nitroglycerin: Full suppression of NA-induced contraction only; partial inhibition of KCl- and PDBu-induced contractions. |
| Quantified Difference | Qualitative difference in spectrum of activity: HNS-32 is effective against all three contraction pathways, while nifedipine and nitroglycerin have a narrower, pathway-specific spectrum of action. |
| Conditions | Isolated rabbit aorta, without endothelium, precontracted with high KCl (80 mM), noradrenaline (NA, 3x10⁻⁶ M), or phorbol 12,13-dibutyrate (PDBu, 10⁻⁶ M). |
Why This Matters
This broader vasorelaxant profile implies a unique therapeutic potential for HNS-32 in conditions characterized by diverse vasospastic mechanisms, such as variant angina or cerebral vasospasm, where standard calcium channel blockers or nitrates may be insufficient.
- [1] Tanaka Y, et al. HNS-32, a novel azulene-1-carboxamidine derivative, inhibits nifedipine-sensitive and -insensitive contraction of the isolated rabbit aorta. Naunyn Schmiedebergs Arch Pharmacol. 2001;363(4):395-402. PMID: 11284450. View Source
